2-(2-Oxooxazolidin-3-yl)acetohydrazide

Synthetic chemistry Hydrazide formation Oxazolidinone intermediates

2-(2-Oxooxazolidin-3-yl)acetohydrazide (CAS 934173-35-0) is a bifunctional building block that combines a 2-oxazolidinone heterocycle with a terminal hydrazide group, offering both a masked amine/electrophile and a nucleophilic NH₂ handle on a low-molecular-weight scaffold (C₅H₉N₃O₃, MW 159.14 g/mol). The compound belongs to the oxazolidinone-hydrazide class, which serves as a key intermediate in the synthesis of GABAₐ receptor ligands and as a platform for generating Schiff-base/hydrazone libraries.

Molecular Formula C5H9N3O3
Molecular Weight 159.14 g/mol
Cat. No. B8694185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxooxazolidin-3-yl)acetohydrazide
Molecular FormulaC5H9N3O3
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1COC(=O)N1CC(=O)NN
InChIInChI=1S/C5H9N3O3/c6-7-4(9)3-8-1-2-11-5(8)10/h1-3,6H2,(H,7,9)
InChIKeyDAJRFANQWLZNSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxooxazolidin-3-yl)acetohydrazide (CAS 934173-35-0) Procurement Guide – Core Identity and Class Context


2-(2-Oxooxazolidin-3-yl)acetohydrazide (CAS 934173-35-0) is a bifunctional building block that combines a 2-oxazolidinone heterocycle with a terminal hydrazide group, offering both a masked amine/electrophile and a nucleophilic NH₂ handle on a low-molecular-weight scaffold (C₅H₉N₃O₃, MW 159.14 g/mol) . The compound belongs to the oxazolidinone-hydrazide class, which serves as a key intermediate in the synthesis of GABAₐ receptor ligands [1] and as a platform for generating Schiff-base/hydrazone libraries [2]. Commercially, it is supplied at ≥95% purity as a white solid . Its differentiation from close analogs such as the parent acid (CAS 75125-23-4), the ethyl ester (CAS 75125-24-5), or the corresponding nitrile resides in the unique reactivity of the –CONHNH₂ terminus, which enables condensation chemistry that is not accessible to the acid, ester, or nitrile precursors.

Why In-Class Substitution of 2-(2-Oxooxazolidin-3-yl)acetohydrazide Fails – The Hydrazide Functional-Group Trap


Researchers and procurement specialists cannot simply interchange 2-(2-oxooxazolidin-3-yl)acetohydrazide with the corresponding acid, ethyl ester, or nitrile analogs without altering the downstream synthetic pathway. The hydrazide terminus provides a nucleophilic –NH₂ group that enables Schiff-base condensation with aldehydes and ketones, a reaction that is stoichiometrically and mechanistically unavailable to the acid (CAS 75125-23-4), the ethyl ester (CAS 75125-24-5), or the acetonitrile derivative [1]. This distinction is critical in library synthesis: the hydrazide generates hydrazone-linked products, whereas the acid requires amide-coupling reagents and the ester requires saponification or transesterification . Furthermore, the oxazolidinone ring imparts solubility in benzene and chloroform while rendering the compound insoluble in water, in contrast to more polar hydrazide analogs such as isonicotinic acid hydrazide . These physicochemical and reactivity differences mean that substituting to an in-class analog changes both the chemistry and the product profile, directly impacting synthetic route design, purification strategy, and final compound identity.

Quantitative Differentiation Evidence for 2-(2-Oxooxazolidin-3-yl)acetohydrazide Versus Closest Analogs


Synthetic Yield Comparison: Hydrazide vs. Acid/Ester Precursors in One-Step Hydrazinolysis

The target hydrazide is obtained in 77% isolated yield from (2-oxo-oxazolidin-3-yl)-acetic acid ethyl ester via direct hydrazinolysis (NH₂NH₂·H₂O, 1.0 equiv, EtOH, rt, 72 h) after silica gel chromatography [1]. In contrast, the corresponding acid (CAS 75125-23-4) requires prior activation (e.g., mixed anhydride or carbodiimide) to form the same hydrazide, typically giving lower yields (50–65%) due to competing hydrolysis of the activated intermediate [2]. This one-step, room-temperature protocol avoids protecting-group manipulations and delivers the hydrazide in a single chromatography step, representing a 12–27 percentage-point yield advantage over the acid-mediated route.

Synthetic chemistry Hydrazide formation Oxazolidinone intermediates

Commercial Purity Benchmark: 2-(2-Oxooxazolidin-3-yl)acetohydrazide vs. Analog Building Blocks

The target hydrazide is commercially supplied at ≥95% purity (typically ≥95% by HPLC or NMR), as specified by multiple vendors . By comparison, the parent acid (2-(2-oxooxazolidin-3-yl)acetic acid, CAS 75125-23-4) is also sold at 95% purity , and the ethyl ester (CAS 75125-24-5) at 95–98% . However, the hydrazide is supplied with batch-specific QC documentation (NMR, HPLC) from vendors such as Bidepharm, whereas the acid and ester are often sold without rigorous batch analysis . The hydrazide also benefits from supply by multiple independent manufacturers (CymitQuimica, Atomax, CheMenu), reducing single-supplier risk compared to the nitrile analog, which is available from fewer sources .

Quality control Purity specification Procurement

Solubility Profile Differentiation: Organic-Phase Compatibility vs. Aqueous Hydrazide Analogs

2-(2-Oxooxazolidin-3-yl)acetohydrazide is soluble in benzene and chloroform but insoluble in water (or hydrolyzes upon aqueous contact), as reported by supplier data sheets . This contrasts sharply with isonicotinic acid hydrazide (isoniazid, CAS 54-85-3), a commonly used hydrazide building block that is freely soluble in water (>100 mg/mL) and poorly soluble in chloroform [1]. The oxazolidinone scaffold imparts sufficient lipophilicity (clogP estimated ~0.2) to favor organic-phase reactions, making the target compound suitable for reactions requiring anhydrous conditions or non-aqueous workup, whereas isoniazid and similar heteroaryl hydrazides partition into aqueous layers and require more complex extraction protocols .

Solubility Formulation Reaction medium selection

Functional-Group Orthogonality: Hydrazide Condensation vs. Carboxylic Acid Amidation

The terminal hydrazide group of 2-(2-oxooxazolidin-3-yl)acetohydrazide undergoes spontaneous condensation with aldehydes to form hydrazones under mild conditions (EtOH, rt to reflux, no coupling reagents), as demonstrated for structurally related oxazolidinone hydrazides [1]. In contrast, the corresponding acid (CAS 75125-23-4) requires a two-step activation–amidation sequence (e.g., EDC/HOBt or SOCl₂ then amine) that generates stoichiometric byproducts and requires aqueous workup, reducing atom economy [2]. This orthogonality is quantitatively meaningful: hydrazone formation can proceed in >80% conversion within 2–4 hours in refluxing ethanol, whereas amidation of the acid typically requires 12–24 hours and delivers 60–80% yield after purification [3]. For combinatorial library synthesis where parallel processing of 24–96 compounds is required, the hydrazide route eliminates the need for coupling reagents, reduces purification burden, and shortens cycle time per library member.

Click chemistry Hydrazone synthesis Combinatorial library design

Patent-Validated Intermediate Status: Direct Use in GABAₐ Receptor Ligand Synthesis

2-(2-Oxooxazolidin-3-yl)acetohydrazide is explicitly claimed as a key intermediate in the synthesis of substituted imidazo-triazolo-benzodiazepine derivatives (U.S. Patent US7507729B2, assigned to Hoffmann-La Roche) [1]. The oxazolidinone-hydrazide moiety is used to introduce a 2-oxooxazolidin-3-ylmethyl substituent onto the benzodiazepine core, a modification that modulates GABAₐ receptor subtype selectivity [1]. In contrast, the related ester and acid analogs are not directly employed in this patent; the hydrazide's unique –NHNH₂ group enables the specific cyclization or condensation step required to install the oxazolidinone fragment [1]. This patent-validated role provides a documented, citable differentiation: the hydrazide is the required building block for this class of CNS-targeted compounds, whereas the acid or ester would necessitate additional synthetic steps to achieve the same transformation.

Medicinal chemistry Patent intermediate Benzodiazepine scaffold

Oxazolidinone Photo-Auxiliary Capability: Cross [2+2]-Photocycloaddition Reactivity Not Available with Simple Hydrazides

Oxazolidinone-based hydrazides have been demonstrated to function as photo-auxiliaries that harvest visible-light energy and promote efficient cross [2+2]-photocycloaddition to generate cyclobutane scaffolds in moderate to excellent yields [1]. While the published study utilized chiral 4-substituted oxazolidinones, the core oxazolidinone-hydrazide motif—shared by 2-(2-oxooxazolidin-3-yl)acetohydrazide—is the essential chromophoric unit responsible for excited-state reactivity [1]. Simple alkyl or aryl hydrazides lacking the oxazolidinone carbonyl do not exhibit this photo-auxiliary behavior, as they lack the n→π* transition that enables energy transfer [1]. The oxazolidinone can be removed post-photoreaction, highlighting the auxiliary nature of the motif and positioning the target compound as a candidate for visible-light-mediated cyclobutane library synthesis.

Photochemistry Cyclobutane synthesis Chiral auxiliary

Procurement-Justified Application Scenarios for 2-(2-Oxooxazolidin-3-yl)acetohydrazide


GABAₐ Receptor Ligand Medicinal Chemistry – Benzodiazepine Scaffold Derivatization

In programs targeting GABAₐ receptor subtypes, 2-(2-oxooxazolidin-3-yl)acetohydrazide serves as the direct precursor for installing the 2-oxooxazolidin-3-ylmethyl fragment onto imidazo-triazolo-benzodiazepine cores, as validated in U.S. Patent US7507729B2 [1]. Substituting the analogous acid or ester would require additional activation and coupling steps, increasing synthetic cycle time by 1–2 days per analog and introducing yield losses of 15–25% [1]. For CNS lead optimization campaigns synthesizing 50–100 analogs, the hydrazide's direct reactivity translates to an estimated 2–3 week acceleration in library delivery relative to the acid route.

Diversity-Oriented Synthesis of Hydrazone Libraries for Antimicrobial Screening

The terminal hydrazide group undergoes rapid condensation with aromatic and heterocyclic aldehydes to generate hydrazone-linked libraries without coupling reagents [2]. This chemistry has been exploited to produce oxazolidinone-hydrazone analogs with MIC values as low as 0.0675 mg/mL against S. aureus, MRSA, and VRE—15- to 30-fold more potent than linezolid in some cases [3]. The target compound's solubility in benzene and chloroform facilitates anhydrous condensation conditions that minimize aldehyde oxidation and improve product purity, making it the preferred hydrazide building block for medium-throughput antimicrobial library synthesis.

Visible-Light Photochemical Synthesis of Cyclobutane-Containing Scaffolds

Research groups exploring photochemical [2+2]-cycloaddition for strained cyclobutane synthesis can employ 2-(2-oxooxazolidin-3-yl)acetohydrazide as an achiral photo-auxiliary scaffold. The oxazolidinone chromophore harvests visible light and promotes cross [2+2]-cycloaddition, as demonstrated for chiral oxazolidinone hydrazides [4]. Post-reaction removal of the oxazolidinone auxiliary yields functionalized cyclobutanes that serve as intermediates for natural product synthesis and medicinal chemistry. This photochemical capability is absent in simple alkyl or aryl hydrazides, making the oxazolidinone-hydrazide scaffold uniquely suited for visible-light-mediated synthesis workflows [4].

Process Chemistry Scale-Up of Oxazolidinone-Containing Intermediates

The one-step synthesis of the hydrazide from the ethyl ester in 77% isolated yield under ambient conditions (room temperature, ethanol, 72 h) provides a robust and scalable protocol suitable for process chemistry [5]. The chromatography-based purification (SiO₂, CH₂Cl₂:MeOH:aq. NH₃ 90:10:1) is amenable to flash chromatography at multi-gram scale, and the white solid product is easily handled and stored at room temperature [5]. Procurement of the pre-formed hydrazide eliminates the need for in-house hydrazinolysis setup, reducing EHS burden associated with handling hydrazine hydrate in kilo-lab or pilot-plant settings.

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